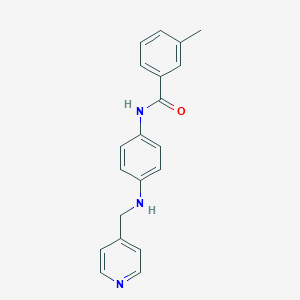
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The structure of this compound includes a benzamide core with a pyridin-4-ylmethylamino substituent, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-aminobenzylpyridine under specific conditions. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling to 25-35°C, sodium hydroxide solution is added, followed by further heating to reflux temperature (120-125°C) and subsequent cooling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a pyridin-4-ylmethylamino group. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H19N3O |
|---|---|
Molekulargewicht |
317.4g/mol |
IUPAC-Name |
3-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O/c1-15-3-2-4-17(13-15)20(24)23-19-7-5-18(6-8-19)22-14-16-9-11-21-12-10-16/h2-13,22H,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
INKGZSXJSLTRIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-[(2-methoxybenzyl)amino]benzoic acid](/img/structure/B499658.png)
![3-[(3-Bromo-4,5-dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B499662.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B499665.png)
![N-(4-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499666.png)
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499668.png)
![1-{[2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499669.png)
![2-[(2,4-dimethoxyphenyl)methylamino]benzoic Acid](/img/structure/B499670.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B499671.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-1-amine](/img/structure/B499672.png)
![1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol](/img/structure/B499673.png)
![N-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499675.png)
![methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B499676.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B499677.png)
![4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(thiophen-2-ylmethyl)aniline](/img/structure/B499679.png)
